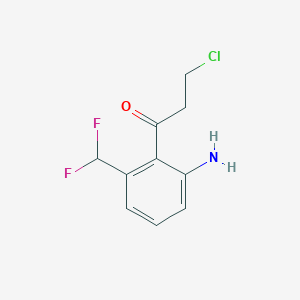
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with the molecular formula C10H11ClF2NO This compound is characterized by the presence of an amino group, a difluoromethyl group, and a chloropropanone moiety
准备方法
The synthesis of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2,6-difluorotoluene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting amine is then reacted with chloroacetyl chloride to introduce the chloropropanone moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted derivatives and functionalized compounds.
科学研究应用
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways, particularly those involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of 1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity for these targets, while the chloropropanone moiety can participate in covalent bonding or other interactions that modulate the target’s activity. The exact pathways involved depend on the specific application and target, but typically involve inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
相似化合物的比较
1-(2-Amino-6-(difluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-6-(difluoromethyl)phenyl)propan-1-one: This compound lacks the chloropropanone moiety, which can affect its reactivity and binding properties.
2-Amino-6-(difluoromethyl)benzamide: This compound has a different functional group (amide) that can alter its chemical behavior and applications.
2-Amino-6-(difluoromethyl)phenylacetic acid: This compound has a carboxylic acid group instead of the chloropropanone moiety, which can influence its solubility and reactivity.
属性
分子式 |
C10H10ClF2NO |
|---|---|
分子量 |
233.64 g/mol |
IUPAC 名称 |
1-[2-amino-6-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO/c11-5-4-8(15)9-6(10(12)13)2-1-3-7(9)14/h1-3,10H,4-5,14H2 |
InChI 键 |
MABYVZKYIUZOAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)C(=O)CCCl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



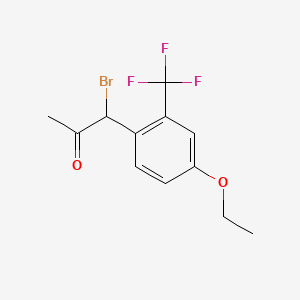
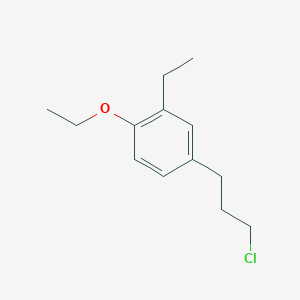

![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)



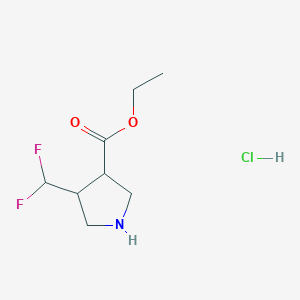
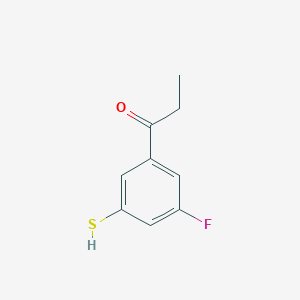
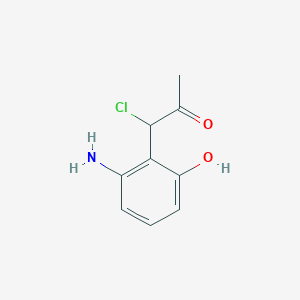
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)

